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Compound of Interest

Compound Name: 6-Amino-5-hydroxynicotinic acid

CAS No.: 1219026-99-9

Cat. No.: B1372175

Get Quote

Executive Summary
6-Amino-5-hydroxynicotinic acid is a multifunctional pyridine scaffold often used in

peptidomimetics and kinase inhibitor design. Its incorporation into peptide chains is

complicated by three factors:

Solubility: High lattice energy leads to poor solubility in standard organic solvents (DCM,

THF).

Nucleophilicity: The 6-amino group is electronically deactivated by the pyridine ring (2-

aminopyridine motif), making it a poor nucleophile.

Chemoselectivity: The 5-hydroxyl group introduces competition for acylation (ester vs. amide

bond formation).

This guide provides optimized protocols for solubilization, protection, and coupling in both

and
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directions.

Chemical Profile & Pre-Coupling Considerations
Parameter Property Implication for Synthesis

Structure
Pyridine core, 3-COOH, 5-OH,

6-NH2

Amphoteric; potential for

zwitterionic aggregation.

Solubility
Low in DCM/Ether; Moderate

in DMSO/DMF

Critical: Reactions must be

performed in polar aprotic

solvents (DMF, NMP, DMSO).

pKa (Approx)
COOH (~3.5), Pyridine N

(~3.0), 5-OH (~9.0)

The pyridine nitrogen is weakly

basic; the 6-amino group is

non-basic due to resonance.

Reactivity 6-NH2 is electron-deficient

Standard carbodiimide

(DCC/DIC) coupling often fails;

requires HATU/HOAt or Acid

Chlorides.

Solubilization Strategy
The "brick-dust" consistency of 6-A-5-HNA requires "chaotropic" solvent systems to break

intermolecular H-bonds.

Primary Solvent: Anhydrous DMF or NMP.

Additives: If precipitation occurs, add 0.4M LiCl in DMAc (Dimethylacetamide) to disrupt

aggregation.

Sonication: Sonicate for 15 minutes at 35°C prior to adding coupling agents.

Workflow Visualization
The following diagram outlines the decision tree for incorporating 6-A-5-HNA.
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Start: 6-Amino-5-hydroxynicotinic Acid

Determine Coupling Direction

Target: Activate COOH
(Acting as Acyl Donor)

Target: Acylate 6-NH2
(Acting as Nucleophile)

Protect 6-NH2 (Fmoc/Boc)
Protect 5-OH (tBu/Trt)

Activation: HATU/DIPEA
(10 min pre-activation)

Coupling to Resin/Amine

Protect 5-OH (TBS/Bn)
(Optional but recommended)

Partner Activation:
Acid Chloride or HATU/HOAt

Coupling: Extended Time
(50°C, 4-12h)

Click to download full resolution via product page

Figure 1: Decision tree for incorporating 6-Amino-5-hydroxynicotinic acid based on coupling

direction.

Protocol A: 6-A-5-HNA as the Acyl Donor (COOH
Activation)
Use this protocol when attaching the molecule to the N-terminus of a growing peptide chain.

Protection Strategy
To prevent self-polymerization, the 6-amino group must be protected.
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Recommended Derivative:Fmoc-6-Amino-5-(tert-butoxy)nicotinic acid.

Why: Fmoc allows standard SPPS cycles. The t-Butyl ether protects the hydroxyl from O-

acylation during activation.

Step-by-Step Procedure
Resin Preparation: Swell resin (e.g., Rink Amide or Wang) in DMF for 30 min.

Reagent Preparation:

Amino Acid: 4.0 eq of Fmoc-Protected 6-A-5-HNA.

Activator: 3.9 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Base: 8.0 eq DIPEA (Diisopropylethylamine).

Note: Use HATU over HBTU.[1][2] The 7-aza nitrogen in HATU stabilizes the activated

ester via a neighboring group effect, crucial for sterically hindered or electron-poor acids

[1].

Pre-Activation (Critical): Dissolve Amino Acid and HATU in minimal DMF. Add DIPEA. Shake

for 2 minutes (color change to yellow/orange indicates active ester formation).

Coupling: Add mixture to resin. Shake at room temperature for 60 minutes.

Monitoring: Perform a Kaiser Test. If positive (blue beads), re-couple using PyBOP/HOAt for

2 hours.

Protocol B: 6-A-5-HNA as the Nucleophile (NH2
Coupling)
Use this protocol when extending the peptide chain from the 6-amino group. Challenge: The 6-

amino group is a 2-aminopyridine. The ring nitrogen withdraws electron density, making the

exocyclic amine extremely non-nucleophilic (

for the conjugate acid). Standard coupling will fail.
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Strategy
You must use a "High-Energy" activation strategy for the incoming amino acid (the partner).

Step-by-Step Procedure
Solvent System: Anhydrous NMP (N-Methyl-2-pyrrolidone) is preferred over DMF for higher

temperature stability.

Partner Activation (Choose one):

Option A (Standard):HATU + HOAt. Use 5 eq HATU and 5 eq HOAt. The HOAt additive is

critical to generate the highly reactive -OBt ester.

Option B (Aggressive):Acid Chloride. Convert the incoming amino acid to its acid chloride

using Triphosgene or Ghosez’s reagent prior to addition.

Option C (Symmetric Anhydride): Use DIC (Diisopropylcarbodiimide) (0.5 eq relative to

acid) to form the anhydride.

Coupling Reaction:

Add activated partner to the resin-bound 6-A-5-HNA.

Temperature: Heat is required.[3] Perform coupling at 50°C for 4 hours (microwave

assisted is ideal: 75°C for 10 min).

Base: Use 2,4,6-Collidine instead of DIPEA to minimize racemization at high

temperatures.

Double Coupling: This step is mandatory for this scaffold. Repeat the coupling step with

fresh reagents.

Troubleshooting & Analysis

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://orgsyn.org/demo.aspx?prep=CV4P0532
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Issue Observation Root Cause Solution

Incomplete Coupling
Kaiser test remains

blue/positive.

Low nucleophilicity of

6-NH2.

Switch to Symetric

Anhydride activation

or use microwave

irradiation (50W,

75°C).

O-Acylation

Mass spec shows

+Mass of Amino Acid

on 5-OH.

5-OH was unprotected

or protecting group fell

off.

Ensure O-tBu or O-Trt

protection is used. If

unprotected, treat with

hydrazine to cleave

ester

(chemoselective)

while leaving amide

intact.

Aggregation
Resin clumps; flow

restricted.

Intermolecular H-

bonding.

Add Pseudoproline

dipeptides before this

residue or use Magic

Mixture

(DCM/DMF/NMP +

1% Triton X).

Analytical Validation (HPLC/MS)
Column: C18 Reverse Phase (e.g., Waters XBridge).

Mobile Phase: 0.1% TFA in Water (A) / 0.1% TFA in Acetonitrile (B).

Gradient: 5% B to 60% B over 20 min. Note: Pyridine derivatives often tail; adding 10mM

Ammonium Acetate can improve peak shape.

Detection: UV at 254nm (strong absorption by pyridine ring).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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